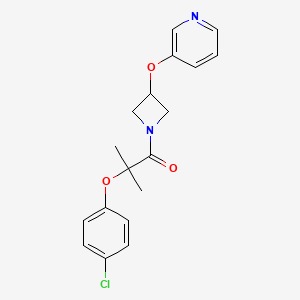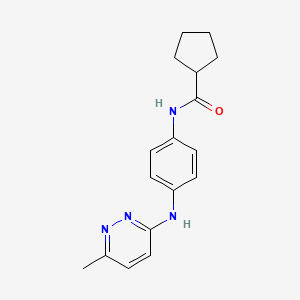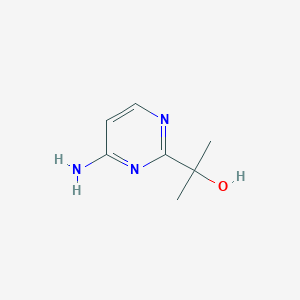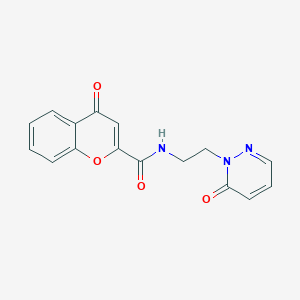
4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has been synthesized using various methods and has shown promising results in scientific research applications.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis Techniques and Derivatives Formation Research into this compound often involves the synthesis of innovative derivatives, highlighting the compound's versatility in creating pharmacologically relevant molecules. One approach involves the synthesis of coumarin derivatives containing thiazolidin-4-one rings, which are evaluated for their biological properties. Such syntheses typically start with key intermediates like ethyl 2-oxo-2H-chromene-3-carboxylate, leading to a series of compounds through reactions with various aromatic aldehydes and mercaptoacetic acid, under specific conditions to yield compounds with potential antibacterial activity (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).
Antimicrobial and Antifungal Activities The synthesized derivatives have been evaluated for their antimicrobial and antifungal activities. For example, chromone-pyrimidine coupled derivatives exhibit significant antibacterial and antifungal properties, highlighting the compound's potential in combating microbial infections. Such studies also include enzyme assay and docking studies to predict the mode of action of these compounds, as well as ADMET analysis to assess their drug-like properties and safety (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, K. S. Karnik, A. P. Nikalje, 2018).
Antioxidant and Antibacterial Agents
Development of Antioxidant Compounds Compounds derived from 4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide have been synthesized for their potential antioxidant properties. These compounds, developed through one-pot reactions involving salicylaldehydes, substituted acetoacetanilides, and indoles, have shown promise in antioxidant studies. Their synthesis represents an efficient and promising strategy for developing new antioxidant agents with broad substrate scope and high product yield (Chitreddy V. Subbareddy, S. Sumathi, 2017).
properties
IUPAC Name |
4-oxo-N-[2-(6-oxopyridazin-1-yl)ethyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-12-10-14(23-13-5-2-1-4-11(12)13)16(22)17-8-9-19-15(21)6-3-7-18-19/h1-7,10H,8-9H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSPNHLSRBKPTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

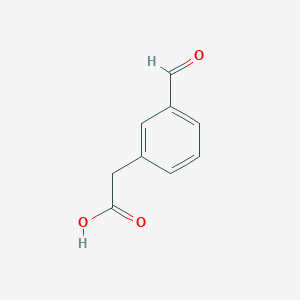

![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2369480.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2369482.png)
![9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2369484.png)
![[(2S)-1-(Piperidin-3-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2369488.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2369489.png)

![(3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2369493.png)
![(1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime](/img/structure/B2369494.png)
